Benzyl-(1-furan-2-YL-but-3-enyl)-amine hydrochloride
Overview
Description
Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molar mass of 263.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride typically involves the reaction of benzylamine with furan-2-yl-but-3-enyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high purity and consistency. The process may also include steps to minimize waste and improve efficiency, such as recycling solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzyl-(1-furan-2-yl-but-3-enyl)-amine hydrochloride can be compared with other similar compounds, such as benzylamine derivatives and furan derivatives. Its uniqueness lies in its specific structure and reactivity, which may offer advantages in certain applications. Some similar compounds include:
Benzylamine
Furan-2-yl-but-3-enyl chloride
Other benzyl-substituted amines
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Properties
IUPAC Name |
N-benzyl-1-(furan-2-yl)but-3-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-7-14(15-10-6-11-17-15)16-12-13-8-4-3-5-9-13;/h2-6,8-11,14,16H,1,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSWMGMOXGBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662962 | |
Record name | N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-16-9 | |
Record name | 2-Furanmethanamine, N-(phenylmethyl)-α-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-1-(furan-2-yl)but-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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